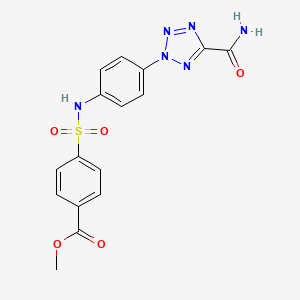

methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O5S/c1-27-16(24)10-2-8-13(9-3-10)28(25,26)20-11-4-6-12(7-5-11)22-19-15(14(17)23)18-21-22/h2-9,20H,1H3,(H2,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFHSXLERCPHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Sulfonamide Formation: The tetrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate has several applications in scientific research:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Materials Science: The unique combination of functional groups may make it useful in the development of new materials with specific electronic or mechanical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.

Comparison with Similar Compounds

Structural Features :

- Benzoate ester : The methyl ester group at the 4-position of the benzene ring contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability.

- Sulfamoyl linker : The N-sulfamoyl group (-SO₂-NH-) connects the benzoate and tetrazole-bearing phenyl rings, a common feature in sulfonamide drugs with diverse biological activities.

Friedel-Crafts sulfonylation to attach the sulfonyl group to the benzoic acid precursor.

Hydrazide formation via reaction of the sulfonylated benzoic acid with hydrazine.

Cyclization with thioureas or isothiocyanates to form the tetrazole ring, followed by carbamoylation .

Esterification of the carboxylic acid intermediate to yield the final methyl ester.

Spectroscopic Characterization :

- IR Spectroscopy : Expected absorption bands include ν(C=O) at ~1660–1680 cm⁻¹ (ester carbonyl), ν(S=O) at ~1150–1250 cm⁻¹ (sulfonamide), and ν(N-H) at ~3150–3400 cm⁻¹ (tetrazole and carbamoyl groups) .

- NMR : The ¹H-NMR spectrum would display signals for aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and NH groups (δ 10–12 ppm). ¹³C-NMR would confirm the ester carbonyl (δ ~165–170 ppm) and sulfonamide sulfur-linked carbons .

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogous Compounds

Functional Group Impact on Activity

- Tetrazole vs. Triazole : The 2H-tetrazole in the target compound offers greater metabolic stability compared to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which are prone to tautomerization (thione ↔ thiol) that may alter binding kinetics .

- Sulfamoyl Linker : Unlike sulfonylurea herbicides (), the sulfamoyl group in the target compound lacks a urea moiety, likely shifting activity from plant enzyme inhibition to mammalian target modulation (e.g., carbonic anhydrase or kinase inhibition) .

Biological Activity

Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral, anti-inflammatory, and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C14H12N6O5S2

- Molecular Weight : 408.41 g/mol

The chemical structure features a benzoate moiety linked to a sulfamoyl group and a carbamoyl-substituted tetrazole, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For instance, related compounds have shown efficacy against the influenza A virus, with notable inhibition rates observed in vitro. The mechanism appears to involve interference with viral replication pathways, although specific pathways for this compound require further elucidation.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can enhance NF-κB activity in response to lipopolysaccharide (LPS), suggesting a potential role in modulating inflammatory responses. This is particularly relevant in conditions characterized by chronic inflammation, where such modulation can lead to therapeutic benefits .

Anticancer Potential

A significant area of interest is the potential anticancer properties of this compound. Studies have suggested that compounds with similar structures may selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This inhibition could disrupt tumor microenvironment acidification and impede cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the aromatic rings and the sulfamoyl group have been shown to significantly affect both efficacy and selectivity towards specific biological targets. For instance, modifications that enhance hydrophilicity or steric bulk may improve binding affinity to target enzymes or receptors involved in disease processes.

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methyl group | Increased antiviral potency | |

| Chlorine atom | Enhanced anti-inflammatory effects | |

| Sulfonamide group | Improved anticancer activity |

Case Studies

- Influenza Virus Inhibition : In a controlled study, derivatives similar to this compound exhibited IC50 values in the low micromolar range against influenza A virus, indicating potential for therapeutic development.

- NF-κB Activation : In vitro testing showed that certain analogs significantly enhanced NF-κB activity after 12 hours of exposure to LPS, suggesting their potential use in treating inflammatory diseases .

- Cancer Cell Line Studies : Preliminary results from studies on cancer cell lines indicate that this compound can induce apoptosis in CAIX-expressing tumors, highlighting its potential as a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.